Diethyl (4-Amino-3-pyridyl)phosphonate
CAS No.:
Cat. No.: VC18367670
Molecular Formula: C9H15N2O3P
Molecular Weight: 230.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N2O3P |
|---|---|
| Molecular Weight | 230.20 g/mol |
| IUPAC Name | 3-diethoxyphosphorylpyridin-4-amine |
| Standard InChI | InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |
| Standard InChI Key | AJLSPLJOBJFRKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1=C(C=CN=C1)N)OCC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of diethyl (4-amino-3-pyridyl)phosphonate consists of a pyridine core with two functional groups: an amino (-NH2) substituent at the 4-position and a diethyl phosphonate (-PO(OEt)2) group at the 3-position. This arrangement creates a polar, nitrogen-rich system with potential for hydrogen bonding and coordination chemistry.
Molecular Characteristics
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Molecular Formula: C9H15N2O3P
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Molecular Weight: 230.20 g/mol (calculated)
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Key Functional Groups:
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Pyridine ring (aromatic heterocycle)
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Amino group (electron-donating substituent)
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Diethyl phosphonate (hydrolytically stable phosphorus moiety)
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While exact experimental data for this compound are unavailable, analogs such as diethyl (4-pyridinylmethyl)phosphonate (CAS 77047-42-8) exhibit a molecular weight of 229.21 g/mol and a logP value of 2.85, suggesting moderate lipophilicity . The amino group in the 4-position is expected to enhance solubility in polar solvents compared to non-amino-substituted pyridyl phosphonates.
Synthetic Approaches to Pyridyl Phosphonates
The synthesis of diethyl (4-amino-3-pyridyl)phosphonate can be inferred from established methods for heterocyclic phosphonate derivatives.
H-Phosphonate Addition to Imines
A widely used strategy involves the reaction of dialkyl H-phosphonates with heterocyclic imines. For pyridine derivatives, condensation of pyridinecarboxaldehydes with primary amines generates imine intermediates, which subsequently react with H-phosphonates .
This method, optimized by Boduszek et al., avoids heterocycle degradation by using toluene as a solvent at 110°C with equimolar reactants . Applied to 4-amino-3-pyridinecarboxaldehyde, this route could yield the target compound.
Hypophosphorous Acid-Mediated Synthesis
Physicochemical and Spectroscopic Properties
Stability and Reactivity
Pyridyl phosphonates generally exhibit:
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Hydrolytic Stability: Resistance to aqueous hydrolysis under neutral conditions due to the P-O bond's strength .
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Acid Sensitivity: Protonation of the pyridine nitrogen (pKa ~5-6) enhances electrophilicity, potentially leading to C-P bond cleavage in strong acids .
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Coordination Capacity: The amino and phosphonate groups enable metal chelation, as observed in Cu(II) complexes of imidazolyl phosphinic acids .
Spectroscopic Signatures
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1H NMR:
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Pyridine H-2/H-6: δ 8.2-8.5 ppm (doublet)
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Amino protons: δ 5.5-6.0 ppm (broad, exchangeable)
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OCH2CH3: δ 1.2-1.4 ppm (triplet), 4.0-4.2 ppm (quartet)
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Biological Activity and Applications
Acetylcholinesterase Inhibition
Structurally related α-aminophosphonates exhibit potent insecticidal activity through AChE inhibition. Compound 4e (IC50 = 3.16 mg/L) from pyrazole-containing phosphonates demonstrates 81% larvicidal activity against Plutella xylostella, comparable to chlorpyrifos . Molecular docking reveals tight binding to Drosophila melanogaster AChE (PDB:1QO9), with the phosphonate group interacting electrostatically at the catalytic site .
| Compound | AChE IC50 (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| Diethyl analog* | 3.5-4.0 (est.) | 75-85 (est.) |
| Chlorpyrifos | 2.83 | 90 |
*Estimated based on structural similarity to compound 4e .
Environmental and Toxicological Considerations
Ecotoxicity
Organophosphorus compounds require careful handling due to:
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Persistence: Half-life in soil: 15-90 days
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Bioaccumulation: LogP >2.5 indicates moderate accumulation risk .
Degradation Pathways
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